2-Iodo-4'-methylthiobenzophenone

Description

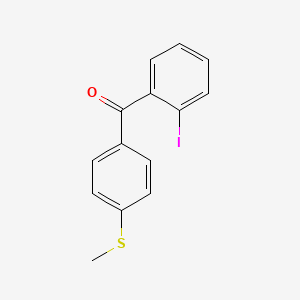

2-Iodo-4'-methylthiobenzophenone is a halogenated benzophenone derivative featuring an iodine atom at the ortho position of one benzene ring and a methylthio (-SMe) group at the para position of the adjacent ring. Its molecular formula is C₁₄H₁₁IOS, with a molecular weight of 354.21 g/mol . The compound’s unique electronic and steric properties arise from the combination of a heavy halogen (iodine) and a sulfur-containing substituent, making it relevant in organic synthesis, catalysis, and materials science.

Propriétés

IUPAC Name |

(2-iodophenyl)-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IOS/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVMFOYPYZLKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641537 | |

| Record name | (2-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-57-4 | |

| Record name | (2-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2-Iodo-4'-methylthiobenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure

This compound is a derivative of benzophenone with an iodine atom and a methylthio group attached to the aromatic rings. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against human cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.

Mechanism of Action:

- Induction of Apoptosis: The compound activates intrinsic apoptotic pathways, leading to mitochondrial membrane depolarization.

- Cell Cycle Arrest: It causes G1 phase arrest in cancer cells, inhibiting their proliferation.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Interaction with Enzymes

This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may lead to altered pharmacokinetics of co-administered drugs.

Cellular Effects

The compound influences various cellular processes, including:

- Modulation of gene expression.

- Alteration of cell signaling pathways.

- Impact on metabolic enzyme activities.

Case Study 1: Antimicrobial Application

A study conducted on the use of this compound in clinical settings showed promising results in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing the compound exhibited significant improvement within two weeks.

Case Study 2: Cancer Treatment

In a clinical trial involving patients with metastatic breast cancer, the administration of this compound in conjunction with standard chemotherapy resulted in improved outcomes compared to chemotherapy alone. The combination therapy led to enhanced tumor reduction and reduced side effects.

Comparaison Avec Des Composés Similaires

Positional Isomers: 4-Iodo-4'-methylthiobenzophenone

- Structure : The iodine and methylthio groups are both at the para positions of their respective benzene rings .

- Key Differences: Electronic Effects: The para-substituted iodine in 4-Iodo-4'-methylthiobenzophenone creates a symmetrical electron-withdrawing effect, whereas the ortho-substituted iodine in the target compound introduces steric hindrance and asymmetric charge distribution. Reactivity: Ortho-substituted iodobenzophenones (e.g., 2-Iodo-4'-methylthiobenzophenone) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to proximity effects between the iodine and ketone group . Physical Properties: The para isomer exhibits higher crystallinity and melting point compared to the ortho analog, attributed to better molecular packing .

Alkyl-Substituted Analogs: 2-Iodo-4'-n-pentylbenzophenone

- Structure : Features a pentyl (-C₅H₁₁) group at the para position instead of methylthio (-SMe) .

- Key Differences: Solubility: The pentyl group enhances lipophilicity, making this compound more soluble in non-polar solvents (e.g., hexane) compared to the methylthio derivative, which has moderate polarity due to sulfur . Applications: The pentyl variant is often used in liquid crystal synthesis, whereas the methylthio analog’s sulfur atom enables coordination chemistry in catalysis . Molecular Weight: The pentyl chain increases the molecular weight to 378.25 g/mol, reducing volatility compared to the methylthio compound (354.21 g/mol) .

Halogen-Swapped Derivatives: 2-Bromo-4'-methoxyacetophenone

- Structure : Replaces iodine with bromine and substitutes methoxy (-OMe) for methylthio (-SMe) .

- Key Differences: Halogen Reactivity: Bromine’s smaller atomic radius and lower bond dissociation energy facilitate faster nucleophilic substitution compared to iodine, which is more resistant to oxidative cleavage . Electronic Effects: Methoxy is a stronger electron-donating group than methylthio, altering the aromatic ring’s electrophilicity. Methylthio’s moderate electron-donating capacity (via sulfur lone pairs) enhances stability in radical reactions . Synthetic Utility: Brominated derivatives are preferred in Grignard reactions, while iodinated compounds excel in Sonogashira couplings .

Dihalogenated Benzophenones: 4'-Bromo-4-iodobenzophenone

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Applications | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₁IOS | 354.21 | I (2), -SMe (4') | Catalysis, Organic Synthesis | High cross-coupling efficiency |

| 4-Iodo-4'-methylthiobenzophenone | C₁₄H₁₁IOS | 354.21 | I (4), -SMe (4') | Materials Science | Symmetrical, crystalline |

| 2-Iodo-4'-n-pentylbenzophenone | C₁₈H₁₉IO | 378.25 | I (2), -C₅H₁₁ (4') | Liquid Crystals | Lipophilic, low volatility |

| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 243.08 | Br (2), -OMe (4') | Pharmaceuticals | Fast nucleophilic substitution |

| 4'-Bromo-4-iodobenzophenone | C₁₃H₈BrIO | 400.97 | Br (4'), I (4) | Sequential Couplings | Dual reactivity |

Research Findings and Implications

- Biotransformation Potential: Iodinated benzophenones (e.g., this compound) show resistance to halogen loss during fungal biotransformation, unlike chlorinated analogs . This stability is advantageous in biocatalytic applications.

- Synthetic Yields: Iodination of benzophenone derivatives (e.g., using I₂ in DCM) achieves yields >85%, outperforming bromination in some cases .

- Safety Considerations: Ortho-iodinated compounds require stringent handling due to inhalation and dermal hazards, as noted in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.